
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol is an organic compound that belongs to the class of indane derivatives This compound is characterized by the presence of an isopropyl group attached to the indane ring system, which is further substituted with two hydroxyl groups at positions 1 and 5 The indane structure is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol can be achieved through several synthetic routes. One common method involves the hydrogenation of indene derivatives. The process typically starts with the preparation of the indene precursor, followed by selective hydrogenation to introduce the isopropyl group and hydroxyl functionalities.
Preparation of Indene Precursor: The indene precursor can be synthesized through the cyclization of suitable aromatic compounds.
Hydrogenation: The indene precursor is subjected to hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient synthesis of the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic ring in the indane structure can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfur trioxide (SO3) in sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indane ring system provides a rigid framework that can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Indane: A parent compound with a similar bicyclic structure but lacking the isopropyl and hydroxyl groups.
Indanone: A derivative with a ketone functionality at the 1-position.
Indandiol: Compounds with hydroxyl groups at different positions on the indane ring.
Uniqueness
7-Isopropyl-2,3-dihydro-1H-indene-1,5-diol is unique due to the presence of both isopropyl and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
7-propan-2-yl-2,3-dihydro-1H-indene-1,5-diol |
InChI |
InChI=1S/C12H16O2/c1-7(2)10-6-9(13)5-8-3-4-11(14)12(8)10/h5-7,11,13-14H,3-4H2,1-2H3 |
Clave InChI |
GIVMZVHZTCVANJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC2=C1C(CC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



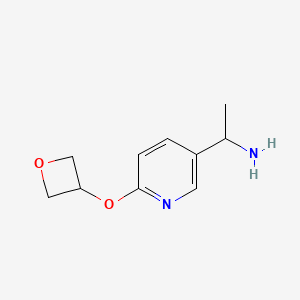
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)


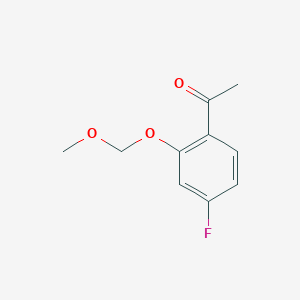
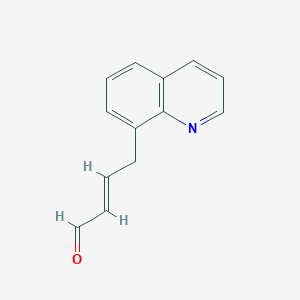

![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
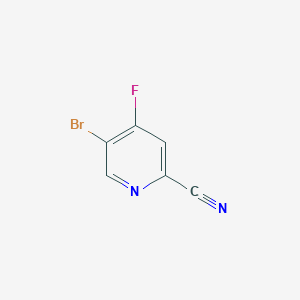
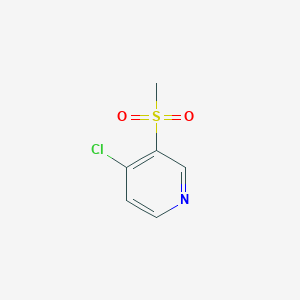

![2-amino-N-[(1S)-1-pyrazin-2-ylethyl]propanamide](/img/structure/B11902911.png)
![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)
